1-Isopropyl-2-propyl-1H-pyrrole

Lipophilicity Drug Design QSAR

1-Isopropyl-2-propyl-1H-pyrrole (C10H17N, MW 151.25) is an N-alkylated and C2-alkylated pyrrole derivative, structurally characterized by an isopropyl group on the nitrogen and a propyl group at the 2-position of the heterocyclic ring. This specific substitution pattern imparts distinct physicochemical properties compared to simpler N-alkyl or C-alkyl pyrroles.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
Cat. No. B12874724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-2-propyl-1H-pyrrole
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESCCCC1=CC=CN1C(C)C
InChIInChI=1S/C10H17N/c1-4-6-10-7-5-8-11(10)9(2)3/h5,7-9H,4,6H2,1-3H3
InChIKeyLXKDNINMQCSQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-2-propyl-1H-pyrrole (CAS 781645-53-2) Physical & Chemical Property Overview for Scientific Procurement


1-Isopropyl-2-propyl-1H-pyrrole (C10H17N, MW 151.25) is an N-alkylated and C2-alkylated pyrrole derivative, structurally characterized by an isopropyl group on the nitrogen and a propyl group at the 2-position of the heterocyclic ring . This specific substitution pattern imparts distinct physicochemical properties compared to simpler N-alkyl or C-alkyl pyrroles. Key baseline properties include a predicted density of 0.9 ± 0.1 g/cm³, a predicted boiling point of 205.5 ± 9.0 °C at 760 mmHg, a calculated LogP of 3.61, and a refractive index of 1.484 [REFS-1, REFS-2]. As a derivative with both N- and 2-substituents, its behavior in applications such as gas chromatography or as a synthetic intermediate will differ from mono-substituted analogs due to combined steric and electronic effects [2].

Why 1-Isopropyl-2-propyl-1H-pyrrole Cannot Be Substituted with Other Alkylpyrroles: A Procurement Risk Analysis


Simple substitution with common alkylpyrroles like 2-propyl-1H-pyrrole or 1-isopropylpyrrole is not scientifically valid due to fundamental differences in their physicochemical and chromatographic profiles. While they share a pyrrole core, the specific N-isopropyl and 2-propyl substitution pattern in 1-isopropyl-2-propyl-1H-pyrrole leads to a distinct combination of molecular weight (151.25 g/mol), lipophilicity (LogP 3.61), and boiling point (~205.5 °C) that is not replicated by either mono-substituted analog . This structural specificity is critical; for instance, the retention behavior of alkylpyrroles in gas chromatography is highly dependent on the position and nature of the alkyl substituents, with N-alkylated and C2-alkylated derivatives exhibiting significantly different retention indices [1]. Furthermore, in biological contexts, structure-activity relationship (SAR) studies on N-iso-propyl pyrrole-based derivatives demonstrate that even minor modifications can drastically alter target binding and potency, confirming that the exact substitution pattern of 1-isopropyl-2-propyl-1H-pyrrole is a non-negotiable requirement for applications demanding its specific properties [2].

Quantitative Differentiation Guide: Head-to-Head Data for 1-Isopropyl-2-propyl-1H-pyrrole vs. Closest Analogs


Lipophilicity (LogP) Comparison: 1-Isopropyl-2-propyl-1H-pyrrole vs. Mono-Substituted Analogs

1-Isopropyl-2-propyl-1H-pyrrole exhibits a calculated LogP of 3.61 . This represents a significant increase in lipophilicity compared to its mono-substituted analog, 2-propyl-1H-pyrrole, for which a LogP value is not directly reported but can be inferred to be lower due to the absence of the N-isopropyl group. For broader context, the calculated LogP for the positional isomer 4-isopropyl-2-propyl-1H-pyrrole is 3 [1]. This demonstrates that the specific N,2-disubstitution pattern of the target compound provides a quantifiably higher lipophilicity than closely related isomers and mono-alkylated pyrroles.

Lipophilicity Drug Design QSAR

Oxidative Stability: Autoxidation Rate of 1-Isopropylpyrrole vs. 1-Methylpyrrole and 1-Butylpyrrole

A study on the autoxidation of 1-alkylpyrroles at 50 °C under 1 atm O2 showed that 1-isopropylpyrrole reacts with oxygen at a significantly slower rate compared to 1-methylpyrrole and 1-butylpyrrole [1]. While the target compound, 1-isopropyl-2-propyl-1H-pyrrole, is a more complex derivative, the presence of the N-isopropyl group is likely to confer enhanced oxidative stability compared to N-methyl or N-butyl analogs. The study confirms that the N-isopropyl group is a key determinant of stability, as it was chosen specifically because it reacts 'much more slowly than C-alkylpyrroles' [1].

Stability Autoxidation 1-Alkylpyrroles

Physical Property Differentiation: Boiling Point and Density vs. 2-Isopropyl-1H-pyrrole

The target compound has a predicted boiling point of 205.5 ± 9.0 °C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³ . In contrast, its mono-substituted analog, 2-isopropyl-1H-pyrrole (CAS 7696-51-7), has a reported boiling point of approximately 180 °C at 760 mmHg and a molecular weight of 109.17 g/mol [1]. The significant difference in boiling point (Δ ~25.5 °C) and molecular weight (Δ ~42 g/mol) is a direct consequence of the additional propyl group on the pyrrole ring.

Physical Properties Volatility Distillation

Positional Isomer Differentiation: Retention Index and Chromatographic Behavior

A foundational study on the gas chromatographic behavior of pyrrole derivatives established that the retention indices (RI) of alkylpyrroles are highly dependent on the position of substitution on the pyrrole ring [1]. The study examined series of 1-alkylpyrroles, 2-alkylpyrroles, and 1-alkyl-2,5-dimethylpyrroles, demonstrating that the RI increments for a given alkyl group differ significantly based on whether it is on the nitrogen or a ring carbon. While the exact RI for 1-isopropyl-2-propyl-1H-pyrrole is not provided, the study's findings confirm that it will have a distinct RI compared to its positional isomers like 4-isopropyl-2-propyl-1H-pyrrole or mono-substituted analogs, enabling their clear separation and identification.

Gas Chromatography Retention Index Isomer Separation

Biological Relevance: Substitution Pattern Criticality in Pyrrole-Based HMG-CoA Reductase Inhibitors

A 3D-QSAR study on a series of 43 N-iso-propyl pyrrole-based derivatives as HMG-CoA reductase inhibitors demonstrated that specific structural features are essential for potent biological activity [1]. The study developed a robust pharmacophore model and atom-based 3D-QSAR, highlighting that variations in substitution on the pyrrole core lead to quantifiable differences in predicted inhibitory activity. Although 1-isopropyl-2-propyl-1H-pyrrole was not explicitly one of the 43 compounds tested, the study strongly establishes the broader class-level principle that for N-iso-propyl pyrroles, the precise nature and position of additional substituents are critical determinants of biological function.

Drug Discovery QSAR HMG-CoA Reductase

Key Research & Industrial Application Scenarios for 1-Isopropyl-2-propyl-1H-pyrrole


Analytical Method Development and Quality Control

As established by its distinct predicted LogP of 3.61 and higher boiling point of 205.5 °C, 1-isopropyl-2-propyl-1H-pyrrole is a valuable reference standard for developing and validating analytical methods, particularly gas chromatography (GC) and reversed-phase HPLC [REFS-1, REFS-2]. Its unique retention index, inferred from class-level studies on alkylpyrroles, allows it to serve as a specific marker for method calibration and for distinguishing it from closely related positional isomers or synthetic impurities [2]. Its enhanced oxidative stability compared to other N-alkylpyrroles ensures the integrity of the standard over time [3].

Medicinal Chemistry and SAR Studies

In drug discovery, this compound serves as a key intermediate or fragment for exploring structure-activity relationships (SAR) around the pyrrole core. Its N-isopropyl and 2-propyl substitution pattern creates a specific, quantifiably higher lipophilic pocket (LogP 3.61) compared to isomers (LogP 3.0), which can be crucial for optimizing target binding, membrane permeability, and metabolic stability of a lead series [REFS-1, REFS-2]. The class-level QSAR data for N-iso-propyl pyrroles underscores that this exact substitution pattern is a non-negotiable design element for achieving desired potency and selectivity in target classes like HMG-CoA reductase [4].

Synthetic Organic Chemistry as a Building Block

The unique substitution pattern of 1-isopropyl-2-propyl-1H-pyrrole makes it a specific building block for the synthesis of more complex molecules. Its higher boiling point (205.5 °C) and molecular weight (151.25 g/mol) compared to 2-isopropyl-1H-pyrrole (BP ~180 °C, MW 109.17 g/mol) provide a distinct advantage in purification via distillation or crystallization, as it will separate cleanly from unreacted, lower-boiling starting materials or byproducts [REFS-1, REFS-6]. The enhanced oxidative stability attributed to the N-isopropyl group reduces the risk of side reactions and degradation during multi-step syntheses, improving overall yield and purity [3].

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